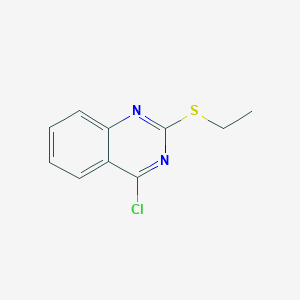

Quinazoline, 4-chloro-2-(ethylthio)-

Vue d'ensemble

Description

Quinazoline, 4-chloro-2-(ethylthio)-, is a derivative of quinazoline, a nitrogen-containing heterocycle that consists of a benzene ring fused with a pyrimidine ring . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have received significant attention due to their widely and distinct biopharmaceutical activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. For instance, 2-chloromethyl-4-methyl-quinazoline derivatives were synthesized by the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile .Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities .Chemical Reactions Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates. And two molecules of α-iminoesters, which were got from the condensation of aniline and ethyl glyoxalate, were hypothesized to form the direct additive product .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives depend on the specific substituents and their positions on the quinazoline ring . For instance, the presence of at least one hydroxyl group in addition to the methoxy substituent or the second hydroxyl on the phenyl ring in the ortho or para positions is required to obtain antioxidant activity of 2-phenylquinazolin-4(3H)-one .Applications De Recherche Scientifique

Quinazoline, 4-chloro-2-(ethylthio)- has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of other compounds, such as quinazoline-based drugs and other organic compounds. It has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain drugs.

Mécanisme D'action

Target of Action

4-Chloro-2-(ethylthio)quinazoline, a derivative of quinazoline, has been found to exhibit significant biological activities Quinazoline derivatives have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .

Mode of Action

Quinazoline derivatives have been found to inhibit the bovine viral diarrhea virus (bvdv) by interacting with an allosteric binding pocket of bvdv rna-dependent rna polymerase (rdrp) . This interaction leads to the inhibition of the replication of the viral genome .

Biochemical Pathways

Quinazoline derivatives have been reported to affect various biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

The pharmacokinetic properties of 4-Chloro-2-(ethylthio)quinazoline include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also reported to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . The compound has a moderate water solubility .

Result of Action

Quinazoline derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .

Avantages Et Limitations Des Expériences En Laboratoire

The use of quinazoline, 4-chloro-2-(ethylthio)- in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. Furthermore, it is a highly versatile compound, and it can be used in a wide range of experiments. However, it is important to note that quinazoline, 4-chloro-2-(ethylthio)- is a highly reactive compound, and it should be handled with care.

Orientations Futures

There are several potential future directions for the use of quinazoline, 4-chloro-2-(ethylthio)-. It may be used in the development of new drugs, as well as in the synthesis of other compounds. Furthermore, it may be used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain drugs. Additionally, it may be used to develop new methods for the synthesis of quinazoline derivatives. Finally, it may be used in the development of new materials for use in the pharmaceutical industry.

Propriétés

IUPAC Name |

4-chloro-2-ethylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-2-14-10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMGMRFURWMKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)

![rel-2-((1R,3R,4''S,5R,5'S,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetic acid](/img/structure/B3179817.png)